4-(2-Chlorophenylhydrazino)coumarin
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Overview
Description
4-(2-Chlorophenylhydrazino)coumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the 2-chlorophenylhydrazino group in this compound adds unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenylhydrazino)coumarin typically involves the reaction of 4-hydroxycoumarin with 2-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction between the two reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenylhydrazino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted coumarin derivatives .
Scientific Research Applications
4-(2-Chlorophenylhydrazino)coumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-(2-chlorophenylhydrazino)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 4-(2-chlorophenylhydrazino)coumarin, known for its anticoagulant properties.
2-Chlorophenylhydrazine: Another precursor, used in various organic syntheses.
Coumarin: The parent compound, widely studied for its diverse biological activities
Uniqueness
This compound is unique due to the presence of both the coumarin and 2-chlorophenylhydrazino moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)hydrazinyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-18-13-9-15(19)20-14-8-4-1-5-10(13)14/h1-9,17-18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODKFRUDOGFFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NNC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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